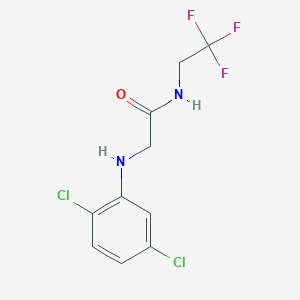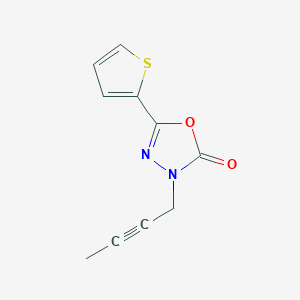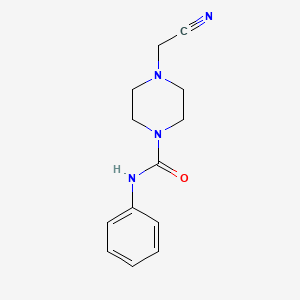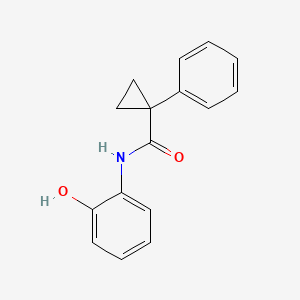
(5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone, also known as BRD3731, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the class of indole derivatives and has a pyrrolidine ring attached to it. In
作用机制
The mechanism of action of (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone involves its ability to bind to specific proteins and enzymes in the body. In cancer cells, (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone targets the PKC family of proteins, which play a crucial role in cell growth and survival. By inhibiting the activity of PKC, (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone can prevent the growth of cancer cells. Similarly, in breast cancer cells, (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone targets the ERα, which is a hormone receptor that promotes the growth of breast cancer cells. By inhibiting the activity of ERα, (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone can prevent the proliferation of breast cancer cells.
Biochemical and Physiological Effects
(5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone has been shown to have various biochemical and physiological effects in the body. In cancer cells, (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone can induce apoptosis, which is a process of programmed cell death. This can lead to the death of cancer cells and prevent the spread of cancer. In breast cancer cells, (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone can inhibit the expression of genes that are involved in cell proliferation and survival. This can prevent the growth of breast cancer cells and reduce the risk of metastasis.
实验室实验的优点和局限性
One of the advantages of using (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone in lab experiments is its specificity towards certain proteins and enzymes. This allows researchers to target specific pathways and processes in the body. Additionally, (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone has been shown to have low toxicity and can be used at low concentrations. However, one of the limitations of using (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the use of (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone in scientific research. One area of interest is the development of (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone-based therapies for cancer treatment. Another area of interest is the use of (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers can explore the use of (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone in combination with other drugs to enhance its therapeutic effects.
Conclusion
In conclusion, (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone is a chemical compound that has potential therapeutic applications in various scientific research areas. Its specificity towards certain proteins and enzymes makes it a valuable tool for researchers. The mechanism of action of (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone involves its ability to inhibit the activity of specific proteins and enzymes, which can prevent the growth of cancer cells and reduce the risk of metastasis. While there are limitations to using (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone in lab experiments, its potential therapeutic benefits make it a promising molecule for future research.
合成方法
The synthesis method of (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone involves the reaction of 5-bromoindole-3-carboxaldehyde with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of the desired product, (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone, which can be purified using column chromatography.
科学研究应用
(5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone has been found to have potential therapeutic applications in various scientific research areas. One such area is cancer research, where (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone has been shown to inhibit the growth of cancer cells. In a study conducted by Bohnacker et al. (2017), (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone was found to inhibit the growth of acute myeloid leukemia (AML) cells by targeting the protein kinase C (PKC) family. Another study by Wang et al. (2020) demonstrated that (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone could inhibit the proliferation of breast cancer cells by targeting the estrogen receptor alpha (ERα).
属性
IUPAC Name |
(5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c14-9-3-4-12-10(7-9)11(8-15-12)13(17)16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVRVGCYKABMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CNC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3-methylpiperidine](/img/structure/B7565354.png)


![N-[2-(3-methylpiperidin-1-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7565371.png)

![N-[2-(cyclopropylamino)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7565389.png)


![N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamide](/img/structure/B7565416.png)
![N-[1-(5-methylfuran-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7565428.png)

![ethyl (Z)-2-cyano-3-[4-[[1-(2-methoxyethyl)-6-oxopyridazine-3-carbonyl]amino]phenyl]prop-2-enoate](/img/structure/B7565440.png)
![1,1,3-trioxo-2-propan-2-yl-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)-1,2-benzothiazole-6-carboxamide](/img/structure/B7565444.png)
![4-[2-(3-hydroxypiperidin-1-yl)-2-oxoethyl]-2H-phthalazin-1-one](/img/structure/B7565453.png)